Teicoplanin A2-5

Description

Properties

IUPAC Name |

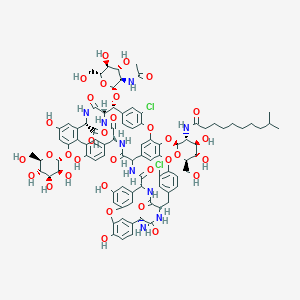

(1S,2R,19R,22R,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(9-methyldecanoylamino)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H99Cl2N9O33/c1-34(2)9-7-5-4-6-8-10-61(109)95-69-75(114)72(111)59(32-102)130-88(69)133-79-56-26-41-27-57(79)127-53-18-14-39(24-48(53)91)78(132-87-68(93-35(3)104)74(113)71(110)58(31-101)129-87)70-85(122)99-67(86(123)124)46-29-43(106)30-55(128-89-77(116)76(115)73(112)60(33-103)131-89)62(46)45-23-38(13-15-50(45)107)64(82(119)100-70)97-84(121)66(41)98-83(120)65-40-21-42(105)28-44(22-40)125-54-25-37(12-16-51(54)108)63(92)81(118)94-49(80(117)96-65)20-36-11-17-52(126-56)47(90)19-36/h11-19,21-30,34,49,58-60,63-78,87-89,101-103,105-108,110-116H,4-10,20,31-33,92H2,1-3H3,(H,93,104)(H,94,118)(H,95,109)(H,96,117)(H,97,121)(H,98,120)(H,99,122)(H,100,119)(H,123,124)/t49-,58-,59-,60-,63-,64-,65+,66-,67+,68-,69-,70+,71-,72-,73-,74-,75-,76+,77+,78-,87+,88+,89+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHBQKTSCJKPYIO-RLDSMAAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)OC1C(C(C(C(O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC(=C(O3)C=C2)Cl)C(=O)N1)N)O)O)O)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C)Cl)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H99Cl2N9O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872356 | |

| Record name | Teichomycin A2 factor 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1893.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91032-38-1 | |

| Record name | Teicoplanin A2-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091032381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teichomycin A2 factor 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEICOPLANIN A2-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55234TX04D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Teicoplanin A2-5: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a glycopeptide antibiotic, is a complex mixture of five major components (A2-1 through A2-5) and four minor components.[1][2][3] These components share a common aglycone core but differ in the length and branching of their fatty acid side chains.[1] This structural variance is believed to influence their physicochemical and biological properties. This technical guide focuses on the pharmacokinetic and pharmacodynamic properties of a specific major component, Teicoplanin A2-5, providing a detailed overview for researchers and drug development professionals. While much of the available data pertains to the teicoplanin complex as a whole, this document will highlight specific findings related to the A2-5 component wherever possible.

Pharmacokinetic Properties

The pharmacokinetics of teicoplanin are characterized by its high plasma protein binding and long elimination half-life.[2][4] While comprehensive pharmacokinetic data for this compound as a standalone entity is limited, the overall pharmacokinetic profile of the teicoplanin complex provides a strong indication of its behavior.

Absorption and Distribution

Teicoplanin is poorly absorbed after oral administration and is therefore administered parenterally, either intravenously or intramuscularly.[5] Following administration, it is widely distributed in body tissues.[6]

A key pharmacokinetic parameter for this compound is its high affinity for human serum albumin. In an in vitro study using equilibrium dialysis, the association constant (Ka) for the binding of this compound to human serum albumin was determined.[7]

Table 1: Association Constants of Teicoplanin Components with Human Serum Albumin [7]

| Teicoplanin Component | Association Constant (Ka) (mol.l-1) |

| A2-2 | 2.47 X 10(4) |

| A2-3 | 2.86 X 10(4) |

| A2-4 | 2.95 X 10(4) |

| A2-5 | 3.87 X 10(4) |

| A3-1 | ~5 X 10(3) |

The number of binding sites per albumin molecule for the A2 components ranged from 1.23 to 1.31.[7] This high protein binding (estimated at 90-95% for A2 components) significantly influences the volume of distribution and elimination half-life of the drug.[7]

Metabolism and Excretion

Metabolic transformation of teicoplanin is very minor, with about 97% of the drug excreted unchanged in the urine through glomerular filtration.[5][8] Studies have identified two metabolites resulting from the hydroxylation of the C-10 linear side chain of component A2-3, suggesting that other components with different side chain structures, like A2-5, may have even more limited metabolism.[1][9]

The elimination of teicoplanin follows a tri-exponential decay, with a long terminal half-life ranging from 70 to 100 hours in patients with normal renal function.[5][6]

Table 2: General Pharmacokinetic Parameters of Teicoplanin (Complex)

| Parameter | Value | Reference |

| Bioavailability (IM) | 90% | [10] |

| Protein Binding | 90-95% | [7] |

| Elimination Half-life | 70-100 hours | [5][6] |

| Excretion | Primarily renal (97% unchanged) | [5][8] |

Pharmacodynamic Properties

The pharmacodynamic profile of teicoplanin is defined by its potent activity against Gram-positive bacteria.

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[11][12] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[11][12] This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for the polymerization and cross-linking of the peptidoglycan chains.[11] The inhibition of cell wall synthesis leads to the loss of bacterial cell integrity and ultimately cell death.

Figure 1: Inhibition of bacterial cell wall synthesis by this compound.

In Vitro Activity

Table 3: In Vitro Activity of Teicoplanin (Complex) against Selected Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | 0.38 - 2.00 | [13] |

| Enterococcus faecalis | - | |

| Streptococcus pneumoniae | - | |

| Clostridium difficile | - |

Note: Specific MIC ranges can vary between studies and geographical locations.

Pharmacodynamic Indices

The key pharmacodynamic index for glycopeptides like teicoplanin is the ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC).[14] Achieving an adequate AUC24/MIC ratio is crucial for clinical efficacy. For teicoplanin, a target AUC24/MIC of ≥400 has been suggested, similar to vancomycin.[14]

Post-Antibiotic Effect (PAE)

Teicoplanin exhibits a significant post-antibiotic effect, meaning its suppressive effect on bacterial growth persists even after the drug concentration has fallen below the MIC.[15] Studies on the teicoplanin complex have shown a PAE ranging from 2.4 to 4.1 hours against Staphylococcus aureus.[15]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a specific bacterial isolate can be determined using standardized methods such as broth microdilution or agar dilution as recommended by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

A common method involves the following steps:

-

Preparation of this compound Stock Solution: A stock solution of known concentration is prepared in a suitable solvent.

-

Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 16-24 hours).

-

MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring of teicoplanin is crucial to optimize efficacy and minimize toxicity, especially in critically ill patients or those with renal impairment.[16][17] Trough concentrations are typically monitored.

Figure 3: A typical workflow for Therapeutic Drug Monitoring (TDM) of Teicoplanin.

The process generally involves:

-

Sample Collection: A blood sample is collected at trough concentration, which is immediately before the next scheduled dose.

-

Sample Processing: The blood is centrifuged to separate the serum or plasma.

-

Concentration Analysis: The concentration of teicoplanin in the serum or plasma is measured using a validated analytical method, such as high-performance liquid chromatography (HPLC) or fluorescence polarization immunoassay (FPIA).

-

Dose Adjustment: Based on the measured trough concentration and the patient's clinical status, the dosage regimen may be adjusted to ensure it is within the therapeutic range (typically 15-30 mg/L for most infections).[16]

Conclusion

This compound, as a major component of the teicoplanin complex, plays a significant role in the overall efficacy of this antibiotic. Its high protein binding and long elimination half-life are defining pharmacokinetic characteristics. The primary pharmacodynamic effect is the potent inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of Gram-positive pathogens. While further research is needed to fully elucidate the specific pharmacokinetic and pharmacodynamic profile of this compound as an individual entity, the existing data on the teicoplanin complex provides a robust framework for its understanding and clinical application. This guide provides a comprehensive overview of the current knowledge, highlighting the need for component-specific research to further optimize the therapeutic use of teicoplanin.

References

- 1. Teicoplanin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Binding of teicoplanin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Teicoplanin - Wikipedia [en.wikipedia.org]

- 9. Teicoplanin | C88H97Cl2N9O33 | CID 133065662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. In vitro activity and human pharmacokinetics of teicoplanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 12. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 13. medwinpublishers.com [medwinpublishers.com]

- 14. dovepress.com [dovepress.com]

- 15. The post-antibiotic effect of teicoplanin: monotherapy and combination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical practice guidelines for therapeutic drug monitoring of teicoplanin: a consensus review by the Japanese Society of Chemotherapy and the Japanese Society of Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dbth.nhs.uk [dbth.nhs.uk]

Unraveling the Chemical Architecture of Teicoplanin A2-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a potent glycopeptide antibiotic, is a critical therapeutic agent against serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is not a single entity but a complex of closely related compounds. The major bioactive components are collectively known as Teicoplanin A2, which is a mixture of five main lipoglycopeptides designated A2-1, A2-2, A2-3, A2-4, and A2-5.[1][2][3] These components share a common heptapeptide core but differ in the structure of their N-acyl side chains, a feature that influences their physicochemical properties and biological activity. This technical guide provides an in-depth exploration of the chemical structure of Teicoplanin A2-5 components, presenting key quantitative data, detailed experimental protocols for their analysis, and visual representations of their structure and mechanism of action.

Core Chemical Structure

All Teicoplanin A2 components are built upon a common aglycone core, designated Teicoplanin A3-1.[2] This core is a heptapeptide with a fused ring structure, to which a D-mannose and an N-acetyl-D-glucosamine moiety are attached. The differentiation between the A2 components arises from a third sugar, an N-acyl-β-D-glucosamine, where the acyl group varies.[2][4]

Quantitative Data of this compound Components

The structural variations among the Teicoplanin A2 components lead to differences in their molecular weights and lipophilicity. The table below summarizes the key quantitative data for each component.

| Component | Fatty Acyl Side Chain | Molecular Formula | Molecular Weight ( g/mol ) |

| Teicoplanin A2-1 | (Z)-4-Decenoyl | C88H95Cl2N9O33 | 1877.65 |

| Teicoplanin A2-2 | 8-Methylnonanoyl | C88H97Cl2N9O33 | 1879.66 |

| Teicoplanin A2-3 | n-Decanoyl | C88H97Cl2N9O33 | 1879.66 |

| Teicoplanin A2-4 | 8-Methyldecanoyl | C89H99Cl2N9O33 | 1893.69 |

| This compound | 9-Methyldecanoyl | C89H99Cl2N9O33 | 1893.69 |

Note: The molecular formulas and weights are representative for the specified acyl chains and the common Teicoplanin core.

Mandatory Visualizations

Chemical Structure of Teicoplanin A2 Components

Caption: General structure of Teicoplanin A2, highlighting the common core and variable side chains.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Caption: Teicoplanin A2's mechanism of action via inhibition of bacterial cell wall synthesis.

Experimental Protocols for Structural Analysis

The structural elucidation and routine analysis of Teicoplanin A2 components rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC) for Component Separation

HPLC is a fundamental technique for separating and quantifying the individual components of the Teicoplanin A2 complex.

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of:

-

Solvent A: Acetonitrile/Methanol mixture (e.g., 50:50, v/v).[5]

-

Solvent B: Aqueous buffer (e.g., phosphate buffer).

-

-

Gradient Program: A representative gradient could be:

-

Initial: Isocratic with a low percentage of Solvent A.

-

Ramp: Linearly increase the percentage of Solvent A over a set period to elute the more lipophilic components.

-

Hold: Maintain a high percentage of Solvent A to ensure elution of all components.

-

Re-equilibration: Return to initial conditions.

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.[5]

-

Detection: UV detection at 279 nm is often used.[5]

-

Sample Preparation: Teicoplanin samples are typically dissolved in the initial mobile phase or a suitable solvent and filtered before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS provides a highly sensitive and specific method for the identification and quantification of Teicoplanin A2 components, particularly in biological matrices.

-

Instrumentation: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.[6]

-

Mass Analysis: Multiple Reaction Monitoring (MRM) is often employed for quantification, monitoring specific precursor-to-product ion transitions for each Teicoplanin A2 component.

-

Sample Preparation: For biological samples like serum or plasma, a protein precipitation step (e.g., with acetonitrile) is typically required, followed by centrifugation and dilution of the supernatant.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the de novo structural elucidation of complex natural products like Teicoplanin.

-

Techniques: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized, including:

-

¹H NMR: To identify proton environments.

-

¹³C NMR: To identify carbon environments.

-

COSY (Correlation Spectroscopy): To establish proton-proton couplings within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, crucial for piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximities of protons, aiding in stereochemical assignments.

-

-

Sample Preparation: The purified Teicoplanin component is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

Conclusion

A thorough understanding of the chemical structures of the individual this compound components is paramount for researchers and professionals in drug development. The subtle variations in their N-acyl side chains have a significant impact on their properties and efficacy. The analytical methodologies outlined in this guide provide a robust framework for the separation, identification, and quantification of these critical antibiotic compounds, facilitating further research into their pharmacology and the development of improved therapeutic strategies.

References

- 1. HPLC quantitation of the six main components of teicoplanin in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Teicoplanin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the complex between teicoplanin and a bacterial cell-wall peptide: use of a carrier-protein approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. repositorio.unesp.br [repositorio.unesp.br]

- 6. frontiersin.org [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Dawn of a Glycopeptide: Discovery and Initial Isolation of Teicoplanin A2-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin, a cornerstone in the arsenal against serious Gram-positive infections, was first introduced to the world of medicine in the late 1970s. This glycopeptide antibiotic, produced by the fermentation of Actinoplanes teichomyceticus, presented a significant advancement in antimicrobial therapy, offering an alternative to vancomycin with a distinct pharmacokinetic profile. This technical guide delves into the seminal research that led to the discovery and initial isolation of the Teicoplanin A2 complex, with a focus on its five major components (A2-1 through A2-5). The methodologies and data presented here are based on the foundational publications that first described this important therapeutic agent. Teicoplanin was first isolated in 1978 from Actinoplanes teichomyceticus (ATCC 31121), a novel species of actinobacteria discovered in a soil sample from Nimodi Village, Indore, India.[1] The structure of teicoplanin was later elucidated and published in 1984.[2][3]

The Producing Microorganism: Actinoplanes teichomyceticus

The journey of teicoplanin began with the isolation of a novel actinomycete from a soil sample. This microorganism was identified as a new species and named Actinoplanes teichomyceticus nov. sp. (ATCC 31121).[4] Initial studies focused on optimizing the fermentation conditions to maximize the production of the antibiotic complex, initially referred to as teichomycin.[4]

The Teicoplanin A2 Complex

Early research quickly established that the antibiotic produced by A. teichomyceticus was not a single entity but a complex of related molecules. The major, more lipophilic fraction was designated Teichomycin A2, which was later renamed Teicoplanin A2.[5] This complex was found to be a mixture of five closely related molecules, T-A2-1, T-A2-2, T-A2-3, T-A2-4, and T-A2-5, along with a more polar component, T-A3.[6] The five major components of the A2 complex share the same core glycopeptide structure but differ in the fatty acid side chains attached to the N-acyl-glucosamine moiety.[6]

Initial Fermentation Protocol

The pioneering fermentation studies aimed to identify a suitable medium for the production of teicoplanin by Actinoplanes teichomyceticus. The optimal medium composition and fermentation parameters from these initial studies are summarized below.

Experimental Protocol: Fermentation

-

Inoculum Preparation: A vegetative inoculum of Actinoplanes teichomyceticus ATCC 31121 was prepared by growing the strain in a suitable seed medium.

-

Production Medium: The production medium that yielded the highest antibiotic titers (approximately 900 u/ml) was composed of the following components.[4]

-

Fermentation Conditions: The fermentation was carried out in shake flasks or fermenters under aerobic conditions.

-

Monitoring: The production of the antibiotic was monitored using a microbiological assay against a sensitive strain of Staphylococcus aureus.

Table 1: Initial Production Medium for Actinoplanes teichomyceticus

| Component | Concentration (% w/v) |

| Glucose | 1.0 |

| Cotton Seed Meal | 1.0 |

| Malt Extract | 1.0 |

| Yeast Extract | 0.4 |

| [4] |

Initial Isolation and Purification Process

The initial process for extracting and purifying the Teicoplanin A2 complex from the fermentation broth was a multi-step procedure involving solvent extraction and column chromatography.[5]

Experimental Protocol: Extraction and Initial Purification

-

Mycelial Separation: The fermentation broth was first filtered to separate the mycelium from the culture filtrate. The antibiotic activity was found in both the mycelium and the filtrate.

-

Mycelial Extraction: The mycelium was extracted with a mixture of acetone and 0.1 N HCl (4:1 v/v). The extract was then concentrated to remove the acetone.

-

Filtrate Extraction: The culture filtrate was adjusted to pH 8.5 and extracted with n-butanol.

-

Combined Extracts and Initial Purification: The aqueous concentrate from the mycelial extract and the butanol extract from the filtrate were combined and further processed. This involved a series of extractions and concentrations to yield a crude antibiotic powder.

-

Column Chromatography on Sephadex LH-20: The crude powder was dissolved in a suitable solvent and applied to a Sephadex LH-20 column. Elution was carried out with methanol, and fractions were collected and tested for antibiotic activity. This step separated the more polar Teichomycin A1 from the more lipophilic Teichomycin A2 (Teicoplanin A2).[5]

Experimental Workflow for Teicoplanin A2 Isolation

Separation of the Teicoplanin A2 Components

Following the initial isolation of the Teicoplanin A2 complex, further research focused on separating its individual components. This was achieved through the use of reverse-phase partition chromatography.[6]

Experimental Protocol: Separation of A2 Components

-

Stationary Phase: A stationary phase was prepared using cellulose powder impregnated with a solution of ethyl acetate in water.

-

Mobile Phase: The mobile phase consisted of a mixture of ethyl acetate, propanol, and water.

-

Chromatography: The Teicoplanin A2 complex was dissolved in the mobile phase and applied to the prepared column.

-

Elution and Fractionation: The column was eluted with the mobile phase, and fractions were collected.

-

Analysis: The fractions were analyzed by high-pressure liquid chromatography (HPLC) to identify and quantify the individual components (T-A2-1 to T-A2-5).[6]

Table 2: Composition of the Teicoplanin A2 Complex (Example Data)

| Component | Percentage Composition (%) |

| Teicoplanin A2-1 | 6.4 |

| Teicoplanin A2-2 | 59.8 |

| Teicoplanin A2-3 | 7.9 |

| Teicoplanin A2-4 | 12.8 |

| Teicoplanin A2-5 | 13.1 |

| Note: This data is from a later analysis of the ATCC 31121 strain and is provided as an illustrative example of the typical component distribution. |

Conclusion

The discovery and initial isolation of this compound represent a significant achievement in the field of antibiotic research. The pioneering work of the scientists at Gruppo Lepetit S.p.A. laid the foundation for the development of a clinically important therapeutic agent. The methodologies they developed for fermentation, extraction, and purification, though refined over the years, remain a testament to their ingenuity. This guide provides a detailed overview of these initial processes, offering valuable insights for today's researchers in the ongoing quest for novel antimicrobial agents.

References

- 1. Teicoplanin - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Structure elucidation of the teicoplanin antibiotics | Semantic Scholar [semanticscholar.org]

- 4. Teichomycins, new antibiotics from Actinoplanes teichomyceticus Nov. Sp. I. Description of the producer strain, fermentation studies and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Teichomycins, new antibiotics from Actinoplanes teichomyceticus nov. sp. II. Extraction and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Teichomycins, new antibiotics from Actinoplanes teichomyceticus nov. sp. IV. Separation and characterization of the components of teichomycin (teicoplanin) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Teicoplanin A2-5 in Antimicrobial Susceptibility Testing (AST)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical data for the use of Teicoplanin A2-5 in antimicrobial susceptibility testing (AST). Teicoplanin is a glycopeptide antibiotic effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] this compound is one of the five major components of the teicoplanin complex.[3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis by preventing the polymerization of peptidoglycan.[4][5]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2][5] This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) subunits into the growing peptidoglycan chain.[2] The disruption of cell wall synthesis leads to increased cell permeability, osmotic instability, and ultimately, bacterial cell death.[5]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Teicoplanin MIC Breakpoints (mg/L) from EUCAST and CLSI

| Organism | EUCAST (mg/L) | CLSI (mg/L) |

| Staphylococcus aureus | S ≤2, R >2 | S ≤8, I 16, R ≥32 |

| Coagulase-negative staphylococci | S ≤4, R >4 | S ≤8, I 16, R ≥32 |

| Enterococcus faecalis | S ≤2, R >2 | S ≤8, I 16, R ≥32 |

| Enterococcus faecium | S ≤2, R >2 | S ≤8, I 16, R ≥32 |

| Streptococcus pneumoniae | S ≤0.5, R >0.5 | Not specified |

| Viridans group streptococci | S ≤0.5, R >0.5 | Not specified |

S=Susceptible, I=Intermediate, R=Resistant. Breakpoints are for the teicoplanin complex and are applicable to this compound.

Table 2: Quality Control (QC) Ranges for Teicoplanin AST

| QC Strain | Method | EUCAST QC Range (mm or mg/L) | CLSI QC Range (mm or mg/L) |

| Staphylococcus aureus ATCC 29213 | Broth Microdilution | 0.5 - 2 mg/L | 0.5 - 2 mg/L |

| Staphylococcus aureus ATCC 25923 | Disk Diffusion (30 µg) | 15 - 21 mm | 17 - 21 mm |

| Enterococcus faecalis ATCC 29212 | Broth Microdilution | 0.25 - 1 mg/L | 0.25 - 1 mg/L |

Experimental Protocols

Preparation of this compound Stock Solution

-

Calculate the required amount: Determine the mass of this compound powder needed to prepare a stock solution of a desired concentration (e.g., 1280 µg/mL).

-

Dissolution: Aseptically weigh the calculated amount of this compound powder. Reconstitute the powder with a suitable solvent. While water can be used, this compound is also soluble in dimethyl sulfoxide (DMSO) or a mixture of water and DMSO.[6] For a 400mg vial, slowly add 3 ml of sterile water for injection and gently roll the vial until the powder is dissolved to avoid foaming.[7][8] If foam forms, let the vial stand for about 15 minutes for it to subside.[7][8]

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Aliquot the stock solution into sterile cryovials and store at -20°C or below for long-term storage. Avoid repeated freeze-thaw cycles.

Caption: Workflow for this compound stock solution preparation.

Broth Microdilution MIC Assay

This method determines the minimum inhibitory concentration (MIC) of this compound that inhibits the visible growth of a microorganism.

-

Prepare this compound dilutions: Serially dilute the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.06 to 64 µg/mL).

-

Prepare bacterial inoculum: Culture the test organism on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Caption: Workflow for Broth Microdilution MIC Assay.

Agar Disk Diffusion Assay

This method assesses the susceptibility of a bacterial isolate to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

-

Prepare bacterial inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.

-

Inoculate agar plate: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate.

-

Apply disk: Aseptically place a 30 µg Teicoplanin disk onto the surface of the inoculated MHA plate.

-

Incubation: Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Measure zone of inhibition: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpret results: Compare the measured zone diameter to the established breakpoints in Table 1 to determine if the isolate is susceptible, intermediate, or resistant.

Gradient Diffusion (Etest®) Assay

This method utilizes a plastic strip with a predefined gradient of antibiotic concentrations to determine the MIC.

-

Prepare and inoculate agar plate: Prepare the bacterial inoculum and inoculate the MHA plate as described for the disk diffusion assay.

-

Apply Etest® strip: Aseptically place the Teicoplanin Etest® strip onto the agar surface.

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

-

Read MIC: After incubation, an elliptical zone of inhibition will be visible. The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Important Considerations

-

Quality Control: Always perform quality control testing with the recommended ATCC® strains in parallel with clinical isolates to ensure the accuracy and reliability of the test results.[9]

-

Methodological Variations: Different AST methods may yield slightly different results. Broth microdilution is generally considered the reference method.[4]

-

Teicoplanin Complex: Commercial teicoplanin is a mixture of several components. While this compound is a major active component, the activity of the entire complex is what is clinically relevant and for which breakpoints are established.

-

Regulatory Guidelines: Always refer to the latest versions of CLSI and EUCAST guidelines for the most up-to-date protocols and interpretive criteria.

References

- 1. Comparison of four methods for detection of teicoplanin resistance in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. 2.2. Antibiotic Susceptibility Testing [bio-protocol.org]

- 4. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teicoplanin-Resistant Coagulase-Negative Staphylococci: Do the Current Susceptibility Testing Methods Reliably Detect This Elusive Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. phw.nhs.wales [phw.nhs.wales]

- 8. services.nhslothian.scot [services.nhslothian.scot]

- 9. medwinpublishers.com [medwinpublishers.com]

Application Notes and Protocols: Teicoplanin A2-5 for Investigating Gram-positive Bacterial Resistance

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Teicoplanin A2-5 for the investigation of antimicrobial resistance in Gram-positive bacteria. Detailed protocols for key experiments are provided, along with data interpretation guidelines and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

Teicoplanin is a glycopeptide antibiotic complex produced by Actinoplanes teichomyceticus.[1][2][3] It is a mixture of several compounds, with the major components being five molecules designated Teicoplanin A2-1 through A2-5.[1][4] These components share the same core glycopeptide structure but differ in the length and confirmation of their fatty acyl side chains.[1][4] this compound is characterized by a 9-methyldecanoyl N-acyl group.[5] Like other glycopeptides such as vancomycin, teicoplanin is active against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.[1][2][6][7][8]

Mechanism of Action

Teicoplanin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][4][6][7][9] Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursor units.[1][7][9] This binding sterically hinders the transglycosylation and transpeptidation steps of peptidoglycan polymerization, preventing the incorporation of new subunits into the growing cell wall.[7] The disruption of cell wall integrity leads to cell lysis and bacterial death.[7]

Mechanisms of Resistance in Gram-Positive Bacteria

Resistance to teicoplanin, though less common than for some other antibiotics, is an emerging clinical concern.[1] The primary mechanism of acquired resistance involves the alteration of the drug's target site.[7] This is typically achieved through the acquisition of gene cassettes (e.g., vanA, vanB) that lead to the modification of the peptidoglycan precursor, changing the terminal D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[7] This substitution significantly reduces the binding affinity of teicoplanin to its target, rendering the antibiotic ineffective.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: In Vitro Activity of Teicoplanin against Selected Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (MRSA) | 1.0[10] | 4.0[10] | 0.25 - 8[11] |

| Staphylococcus epidermidis | 1.0[10] | 4.0[10] | Not specified |

| Enterococcus faecalis | Not specified | Not specified | Not specified |

| Enterococcus faecium | Not specified | Not specified | Not specified |

Table 2: Clinical Breakpoints for Teicoplanin

| Organism | Susceptible (µg/mL) | Intermediate (µg/mL) | Resistant (µg/mL) | Issuing Body |

| Staphylococcus aureus | ≤2 | 4 | ≥8 | EUCAST[12] |

| Coagulase-negative staphylococci | Not specified | Not specified | Not specified | |

| Enterococcus spp. | Not specified | Not specified | Not specified |

Note: Breakpoints can vary by organization and may be updated. Always refer to the latest guidelines from bodies such as EUCAST or CLSI.

Table 3: Therapeutic Drug Monitoring (TDM) Target Trough Concentrations

| Indication | Target Trough Concentration (mg/L) |

| Skin and soft tissue infections | 15-30[13] |

| Bone & joint infections | 20-40[13] |

| Infective endocarditis | 30-40[13] |

Note: Trough levels should generally not exceed 60 mg/L.[13] These are general guidelines and may need adjustment based on patient-specific factors.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[14]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterial isolate.

Materials:

-

This compound (potency ≥80%)[14]

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microplates

-

Bacterial isolate

-

0.5 McFarland standard

-

Spectrophotometer (optional, for OD reading)

-

Incubator (37°C)

Procedure:

-

Preparation of this compound dilutions: Prepare a stock solution of this compound. Perform serial twofold dilutions in MHB in a 96-well microplate to achieve a range of concentrations (e.g., 0.25 to 16 µg/mL).[15] Include a growth control well (MHB without antibiotic) and a sterility control well (MHB only).

-

Inoculum preparation: From a fresh culture plate, select 4-5 colonies of the test organism and suspend them in a suitable broth (e.g., Tryptone Soya Broth) to match the turbidity of a 0.5 McFarland standard.[16][17] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial suspension to each well (except the sterility control) of the microplate containing the this compound dilutions and the growth control.[14]

-

Incubation: Incubate the microplate at 37°C for 16-20 hours.[14]

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye or by measuring the optical density at 600 nm.[14]

Protocol 2: Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.[18]

Materials:

-

This compound

-

Bacterial isolate

-

Appropriate broth medium (e.g., MHB)

-

Sterile saline or appropriate neutralizing buffer

-

Agar plates for colony counting

-

Incubator (37°C)

-

Shaking incubator (optional)

Procedure:

-

Inoculum preparation: Prepare an overnight culture of the bacterial isolate. Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Exposure to antibiotic: Add this compound at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without the antibiotic.

-

Sampling over time: Incubate the cultures at 37°C, with shaking if appropriate for the organism. At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.[18]

-

Neutralization and plating: Perform serial dilutions of the collected aliquots in sterile saline or a validated neutralizing buffer. Plate the dilutions onto appropriate agar plates.

-

Incubation and colony counting: Incubate the plates at 37°C for 18-24 hours, then count the number of colonies (CFU/mL) for each time point and concentration.

-

Data analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[18][19]

Protocol 3: Molecular Detection of Resistance Genes by PCR

Objective: To detect the presence of known teicoplanin resistance genes (e.g., vanA, vanB) in a bacterial isolate.

Materials:

-

Bacterial isolate

-

DNA extraction kit

-

Primers specific for the target resistance gene(s)

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermal cycler

-

Agarose gel electrophoresis equipment

-

DNA stain (e.g., ethidium bromide or safer alternatives)

-

Positive and negative control DNA

Procedure:

-

DNA extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard laboratory protocol.

-

PCR setup: Prepare the PCR reaction mixture containing the extracted DNA, specific forward and reverse primers for the target gene (e.g., vanA), PCR master mix, and nuclease-free water. Include a positive control (DNA from a known resistant strain) and a negative control (no DNA template).

-

PCR amplification: Perform PCR using a thermal cycler with an optimized program that includes an initial denaturation step, followed by multiple cycles of denaturation, primer annealing, and extension, and a final extension step.[20]

-

Gel electrophoresis: Analyze the PCR products by agarose gel electrophoresis.[20] Load the PCR products and a DNA ladder onto the gel.

-

Visualization: After electrophoresis, stain the gel with a DNA stain and visualize the DNA bands under UV light. The presence of a band of the expected size in the lane corresponding to the test isolate indicates the presence of the resistance gene.

Disclaimer

These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. It is essential to adhere to all relevant safety guidelines and regulations. The provided quantitative data and breakpoints are for informational purposes and may be subject to change; users should consult the latest guidelines from relevant regulatory bodies.

References

- 1. Teicoplanin - BioPharma Notes [biopharmanotes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C89H99Cl2N9O33 | CID 17748673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 8. Teicoplanin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Teicoplanin - Wikipedia [en.wikipedia.org]

- 10. Comparison of teicoplanin disk diffusion and broth microdilution methods against clinical isolates of Staphylococcus aureus and S. epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. nhsgrampian.org [nhsgrampian.org]

- 14. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 15. RIDACOM â Comprehensive Bioscience Supplier - MIC Teicoplanin for precise and quantitative determination of MIC - EUCAST & CLSI [ridacom.com]

- 16. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 17. himedialabs.com [himedialabs.com]

- 18. emerypharma.com [emerypharma.com]

- 19. nelsonlabs.com [nelsonlabs.com]

- 20. Molecular Methods for Detection of Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening Assays Involving Teicoplanin A2-5

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Teicoplanin is a glycopeptide antibiotic used in the treatment of serious Gram-positive bacterial infections. It is a mixture of several compounds, with the five major components being Teicoplanin A2-1 through A2-5.[1] These components share a common glycopeptide core but differ in the acyl side chains attached to the glucosamine moiety, with Teicoplanin A2-5 being the most non-polar.[2][3] The primary mechanism of antibacterial action for Teicoplanin is the inhibition of peptidoglycan polymerization, which disrupts bacterial cell wall synthesis and leads to cell death.[1][4]

Recent high-throughput screening (HTS) campaigns have repurposed Teicoplanin as a potential antiviral agent, notably against enveloped viruses such as Ebola virus and coronaviruses, including SARS-CoV-2.[5][6][7] These studies have revealed that Teicoplanin can inhibit viral entry into host cells.[8][9] Specifically, it has been shown to inhibit the activity of Cathepsin L, a key protease in the endosomal pathway required for the processing of viral glycoproteins.[9][10][11]

These application notes provide an overview of HTS assays involving Teicoplanin, with a focus on both its antibacterial and antiviral activities. Detailed protocols for representative assays are provided to guide researchers in setting up similar screens.

Data Summary

The following tables summarize the quantitative data from various high-throughput screening and related assays involving Teicoplanin.

Table 1: Antiviral Activity of Teicoplanin

| Virus Target | Assay Type | Cell Line | Endpoint | IC50 / EC50 (µM) | Selectivity Index (SI) | Reference |

| Ebola Virus (pseudovirus) | Pseudovirus Entry Assay | Vero | Luciferase Activity | 2.38 | >52.5 | [8] |

| SARS-CoV-2 (Wuhan-Hu-1) | Authentic Virus Infection | HEK293T-hACE2high | Viral RNA Copies | 2.038 | Not Reported | [9][10][12] |

| SARS-CoV-2 (D614G variant) | Authentic Virus Infection | HEK293T-hACE2high | Viral RNA Copies | 2.116 | Not Reported | [9][10][12] |

| SARS-CoV-2 (pseudovirus) | Pseudovirus Entry Assay | A549 | Luciferase Activity | 3.164 | Not Reported | [13] |

| SARS-CoV-2 (pseudovirus) | Pseudovirus Entry Assay | Huh7 | Luciferase Activity | 1.885 | Not Reported | [13] |

| SARS-CoV (pseudovirus) | Pseudovirus Entry Assay | HEK293T-hACE2high | Luciferase Activity | Dose-dependent inhibition | Not Reported | [12] |

| SARS-CoV-2 Variants (B.1.351, P.1, etc.) | Pseudovirus Entry Assay | HEK293T-hACE2high | Luciferase Activity | < 5 | Not Reported | [11] |

Table 2: Antibacterial Activity of Teicoplanin

| Bacterial Species | Assay Type | Endpoint | MIC Range (µg/mL) | Reference |

| Clostridium difficile | MIC Determination | Bacterial Growth | 0.125 - 0.25 | [14] |

| Staphylococcus aureus | MIC Determination | Bacterial Growth | ≤ 0.12 - 8 | [14] |

| Bacillus subtilis | Cell-free peptidoglycan synthesis | Peptidoglycan Synthesis | 40 (50% inhibition) | [15] |

| Bacillus subtilis | Cell-free peptidoglycan synthesis | Peptidoglycan Synthesis | 100 (100% inhibition) | [15] |

Signaling and Mechanistic Pathways

Antibacterial Mechanism of Action

Teicoplanin's bactericidal effect stems from its ability to halt the construction of the bacterial cell wall. It specifically binds to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, physically obstructing the transglycosylation and transpeptidation reactions.[4][16] This prevents the incorporation of new subunits into the growing peptidoglycan chain, leading to a compromised cell wall and eventual cell lysis.[15]

Caption: Teicoplanin's antibacterial mechanism of action.

Antiviral Mechanism of Action (SARS-CoV-2)

Teicoplanin has been identified as an inhibitor of SARS-CoV-2 entry into host cells. The virus's Spike (S) protein binds to the ACE2 receptor on the host cell surface, leading to endocytosis. Inside the endosome, the S protein must be cleaved by host proteases, such as Cathepsin L (CTSL), to expose the fusion peptide and allow the viral and endosomal membranes to fuse. Teicoplanin inhibits the proteolytic activity of CTSL, thereby preventing this crucial step and trapping the virus within the endosome, ultimately blocking infection.[9][10][11]

Caption: Teicoplanin inhibits SARS-CoV-2 entry via Cathepsin L.

Experimental Protocols

Protocol 1: Antiviral Pseudovirus Entry HTS Assay

This protocol is a representative method for a high-throughput screen to identify inhibitors of viral entry, adapted from studies on Ebola and SARS-CoV-2.[8][9][13] It utilizes a pseudovirus system where the envelope protein of the target virus (e.g., Ebola GP or SARS-CoV-2 S) is expressed on a replication-deficient viral core (e.g., VSV or HIV-1) that carries a reporter gene, such as luciferase.

Materials:

-

Cells: Vero, A549, or Huh7 cells (or other susceptible cell lines).

-

Assay Plates: White, solid-bottom 96-well or 384-well plates.

-

Reagents:

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution (in DMSO).

-

Pseudovirus stock (e.g., SARS-CoV-2 S/HIV-1-Luciferase).

-

Luciferase assay reagent (e.g., ONE-Glo).

-

Cell viability reagent (e.g., CellTiter-Glo).

-

-

Equipment:

-

Automated liquid handler.

-

Plate reader with luminescence detection.

-

CO2 incubator (37°C, 5% CO2).

-

Workflow Diagram:

Caption: HTS workflow for a pseudovirus entry assay.

Procedure:

-

Cell Seeding: Seed host cells (e.g., 1 x 104 Vero cells) in 50 µL of complete medium into each well of a white 96-well plate.

-

Incubation: Incubate the plates for 24 hours at 37°C with 5% CO2.

-

Compound Addition:

-

Prepare serial dilutions of this compound in assay medium.

-

Add 5 µL of each compound dilution to the appropriate wells. For a primary screen, a single final concentration (e.g., 10 µM) is often used.[8] Include vehicle control (e.g., 0.25% DMSO) and positive control wells.

-

-

Infection: Add a pre-titrated amount of pseudovirus to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Luminescence Reading:

-

Equilibrate the plates to room temperature.

-

Add an equal volume of luciferase assay reagent to each well.

-

Incubate for 10 minutes at room temperature in the dark.

-

Measure luminescence using a plate reader.

-

-

Cytotoxicity Assay (Parallel Plate): To determine if inhibition is due to antiviral activity or cell death, run a parallel plate treated with the same compound concentrations but without the virus. Measure cell viability using a suitable reagent (e.g., CellTiter-Glo).

-

Data Analysis:

-

Normalize the luciferase readings to the vehicle control wells (representing 100% infection or 0% inhibition).

-

Calculate the percent inhibition for each compound concentration.

-

Plot the dose-response curve and calculate the EC50/IC50 value using non-linear regression.

-

Calculate the Selectivity Index (SI) as CC50 (from cytotoxicity assay) / EC50.

-

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) HTS Assay

This protocol describes a broth microdilution method in a high-throughput format to determine the minimum inhibitory concentration (MIC) of this compound against a target Gram-positive bacterium.

Materials:

-

Bacteria: Log-phase culture of a Gram-positive bacterium (e.g., Staphylococcus aureus).

-

Assay Plates: Clear, flat-bottom 96-well or 384-well plates.

-

Reagents:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

This compound stock solution (in DMSO or water).

-

Bacterial growth indicator (e.g., Resazurin).

-

-

Equipment:

-

Automated liquid handler or multichannel pipette.

-

Spectrophotometer or plate reader (absorbance at 600 nm or fluorescence for Resazurin).

-

Shaking incubator (37°C).

-

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the assay plate. The final volume in each well should be 50 µL. Include positive control (bacteria, no drug) and negative control (broth only) wells.

-

Bacterial Inoculum Preparation: Dilute the log-phase bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well (except the negative control), bringing the total volume to 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours with shaking.

-

MIC Determination (Visual or Spectrophotometric):

-

Option A (OD600): Measure the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth (a significant reduction in OD600 compared to the positive control).

-

Option B (Resazurin): Add 10 µL of Resazurin solution to each well and incubate for an additional 1-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration that remains blue.

-

-

Data Analysis: The MIC is reported as the lowest concentration of this compound that prevents bacterial growth. For HTS, a single concentration can be used to identify "hits," which are then subjected to full MIC determination.

Conclusion

This compound and the broader Teicoplanin complex represent versatile molecules with well-established antibacterial properties and newly discovered antiviral potential. The high-throughput screening assays detailed in these notes provide robust frameworks for further investigation into their mechanisms of action and for the discovery of novel analogs with enhanced therapeutic properties. The provided protocols can be adapted for various bacterial and viral targets, facilitating drug discovery and development efforts in both infectious disease and biodefense research.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. apexbt.com [apexbt.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. What is the mechanism of Teicoplanin? [synapse.patsnap.com]

- 5. Teicoplanin inhibits Ebola pseudovirus infection in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Semisynthetic teicoplanin derivatives with dual antimicrobial activity against SARS-CoV-2 and multiresistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Teicoplanin: an alternative drug for the treatment of COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Teicoplanin inhibits Ebola pseudovirus infection in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Glycopeptide Antibiotic Teicoplanin Inhibits Cell Entry of SARS-CoV-2 by Suppressing the Proteolytic Activity of Cathepsin L [frontiersin.org]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. toku-e.com [toku-e.com]

- 15. Teicoplanin, a new antibiotic from Actinoplanes teichomyceticus nov. sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Teicoplanin - Wikipedia [en.wikipedia.org]

Teicoplanin A2-5 as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teicoplanin is a glycopeptide antibiotic utilized for treating severe Gram-positive bacterial infections. It is a complex mixture of five major components, designated A2-1, A2-2, A2-3, A2-4, and A2-5, along with a more polar component, A3-1.[1][2] These components share the same core glycopeptide structure but differ in the length and branching of their fatty acid side chains.[2] Teicoplanin A2-5 is distinguished as the most non-polar of these metabolites.[3] The individual components, including A2-5, exhibit varying pharmacokinetic profiles and potentially different activities against specific bacterial species.[4] Therefore, the accurate quantification of each component is crucial in therapeutic drug monitoring (TDM), pharmacokinetic/pharmacodynamic (PK/PD) studies, and for the quality control of teicoplanin drug products.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry, focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods.

Applications of this compound as a Reference Standard

This compound, as a certified reference material, is essential for:

-

Method Development and Validation: Establishing and validating analytical methods for the separation and quantification of teicoplanin components in various matrices such as plasma, serum, and pharmaceutical formulations.[1][5][6]

-

System Suitability Testing: Ensuring the analytical system (e.g., HPLC, LC-MS) is performing adequately before running sample analyses.

-

Quantification of this compound in Samples: Accurately determining the concentration of the A2-5 component in clinical and research samples for TDM and PK/PD studies.[5][7]

-

Quality Control of Teicoplanin Formulations: Assessing the composition and consistency of teicoplanin drug products by quantifying the relative abundance of each A2 component.[4][8]

-

Impurity Profiling: Identifying and quantifying related impurities in teicoplanin active pharmaceutical ingredients (APIs) and finished products.

Analytical Methodologies

The primary techniques for the analysis of this compound are reversed-phase HPLC, often coupled with UV detection, and the more sensitive and specific LC-MS/MS.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely used method for the quantification of teicoplanin and its components.

This protocol is a generalized procedure based on common practices and may require optimization for specific instrumentation and applications.

1. Materials and Reagents:

- This compound Reference Standard

- Acetonitrile (ACN), HPLC grade

- Methanol (MeOH), HPLC grade

- Sodium dihydrogen phosphate (NaH₂PO₄)

- Phosphoric acid (for pH adjustment)

- Ultrapure water

- Blank human plasma/serum (for calibration standards)

2. Instrumentation:

- HPLC system with a UV-Vis detector

- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

- Data acquisition and processing software

3. Preparation of Solutions:

- Mobile Phase: Prepare a solution of 10 mM NaH₂PO₄ in water and adjust the pH to 2.1 with phosphoric acid. The final mobile phase can be a mixture of this buffer, ACN, and methanol (e.g., 70:25:5 v/v/v).[9]

- Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

- Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking blank plasma/serum with appropriate volumes of the stock solution to achieve the desired concentration range.[1]

4. Sample Preparation (for plasma/serum samples):

- To 100 µL of plasma/serum, add a protein precipitation agent (e.g., 200 µL of cold acetonitrile).

- Vortex the mixture for 1-2 minutes.

- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a clean vial for HPLC analysis.

5. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm)[1]

- Mobile Phase: Isocratic elution with a mixture such as Acetonitrile:Methanol (50:50, v/v) or a gradient elution as described in the literature.[1][9]

- Flow Rate: 1.0 mL/min[1]

- Injection Volume: 20 µL

- Column Temperature: 30-40 °C

- UV Detection Wavelength: 240 nm or 279 nm[1][9]

6. Data Analysis:

- Identify the peak corresponding to this compound based on its retention time, as determined by injecting the reference standard.

- Construct a calibration curve by plotting the peak area of the calibration standards against their known concentrations.

- Determine the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.

Experimental Workflow for HPLC-UV Analysis

Caption: Workflow for this compound analysis by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV, making it the preferred method for bioanalytical applications where low concentrations of the analyte are expected.

This protocol is a representative procedure and should be optimized for specific instruments and analytical goals.

1. Materials and Reagents:

- This compound Reference Standard

- Internal Standard (IS), e.g., a stable isotope-labeled teicoplanin or another glycopeptide antibiotic like vancomycin.[10]

- Acetonitrile (ACN), LC-MS grade

- Methanol (MeOH), LC-MS grade

- Formic acid (FA), LC-MS grade

- Ultrapure water

- Blank human plasma/serum

2. Instrumentation:

- UHPLC or HPLC system

- Tandem mass spectrometer (e.g., triple quadrupole or Q-Exactive) equipped with an electrospray ionization (ESI) source.[5]

- Analytical column (e.g., Hypersil Gold C8 or Agilent Zorbax SB-C18).[5][10]

3. Preparation of Solutions:

- Mobile Phase A: 0.1% Formic acid in water

- Mobile Phase B: 0.1% Formic acid in acetonitrile

- Standard Stock Solutions: Prepare separate stock solutions of this compound and the IS in a suitable solvent (e.g., 50:50 ACN:water).

- Calibration Standards and QCs: Prepare by spiking blank plasma/serum with the this compound stock solution and a constant concentration of the IS.

4. Sample Preparation:

- To 50 µL of plasma/serum, add 150 µL of the IS solution (prepared in ACN to act as a precipitating agent).[2]

- Vortex for 3 minutes.

- Centrifuge at 18,260 x g for 5 minutes.[2]

- Dilute the supernatant 1:1 with Mobile Phase A before injection.[2]

5. LC-MS/MS Conditions:

- Column: Hypersil Gold C8 or equivalent[5]

- Mobile Phase Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

- Flow Rate: 0.2 - 0.5 mL/min

- Injection Volume: 5 - 10 µL

- Column Temperature: 40 °C

- Mass Spectrometer:

- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Monitoring Mode: Multiple Reaction Monitoring (MRM)

- MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion of the standards. For Teicoplanin A2-4 and A2-5, which are isomers, a precursor ion of m/z 947.7 is often monitored.[11]

6. Data Analysis:

- Integrate the peak areas for the specific MRM transitions of this compound and the IS.

- Calculate the peak area ratio (this compound / IS).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of this compound in the unknown samples from the calibration curve.

Experimental Workflow for LC-MS/MS Analysis

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. academic.oup.com [academic.oup.com]

- 3. apexbt.com [apexbt.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Quantification of teicoplanin in plasma by LC-MS with online sample clean-up and comparison with QMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. dovepress.com [dovepress.com]

- 8. Quality control limits for teicoplanin susceptibility tests and confirmation of disk diffusion interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of Teicoplanin Using the HPLC-UV Method for Clinical Applications in Critically Ill Patients in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. frontiersin.org [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sample Preparation for Teicoplanin A2-5 Quantification

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing sample preparation for the accurate quantification of Teicoplanin A2-5.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing biological samples for this compound quantification?

The most prevalent methods for sample preparation prior to the quantification of this compound and its related components are Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). The choice of method often depends on the sample matrix (e.g., plasma, serum), the required level of cleanliness, and the analytical technique to be used (e.g., HPLC-UV, LC-MS/MS).

Q2: Which SPE cartridge type is recommended for this compound extraction?

Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are frequently reported to provide high recovery rates for teicoplanin from serum and plasma samples.[1] C18 cartridges have also been successfully used for the solid-phase extraction of teicoplanin.

Q3: What is a suitable internal standard (IS) for this compound quantification?

Several internal standards have been successfully used for the quantification of teicoplanin. Vancomycin, another glycopeptide antibiotic, is a common choice.[2] Other reported internal standards include daptomycin and polymyxin B.[3][4] The selection of an appropriate IS is crucial for correcting for variability during sample preparation and analysis.

Q4: What are the typical recovery rates for this compound with different sample preparation methods?

Recovery rates can vary depending on the specific protocol and sample matrix. However, reported recoveries are generally good:

-

Solid-Phase Extraction (SPE): Recoveries higher than 90% have been achieved using Oasis HLB cartridges.[1][5]

-

Protein Precipitation: While specific recovery percentages for teicoplanin are not always detailed, this method is widely used due to its simplicity.

-

Liquid-Liquid Extraction (LLE): Reactive extraction methods have shown the potential for almost 100% recovery in the organic phase under optimized pH conditions.[5]

Troubleshooting Guides

Low Analyte Recovery

Problem: I am experiencing low recovery of this compound after sample preparation.

| Potential Cause | Troubleshooting Steps |

| Incomplete Elution from SPE Cartridge | - Ensure the elution solvent is strong enough to desorb teicoplanin from the sorbent. A mixture of methanol or acetonitrile with an appropriate modifier is often used. - Increase the volume of the elution solvent. - Perform a second elution and analyze it separately to check for residual analyte on the cartridge. |

| Analyte Breakthrough During SPE Loading/Washing | - Ensure the sample pH is optimized for retention on the SPE sorbent. - Use a milder wash solvent that removes interferences without eluting the analyte. - Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. |

| Inefficient Protein Precipitation | - Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample is used. A common ratio is 3:1 or 4:1 (solvent:sample). - Vortex the sample vigorously after adding the precipitating solvent to ensure thorough mixing. - Optimize the centrifugation time and speed to ensure complete pelleting of the precipitated proteins. |

| Poor Phase Separation in LLE | - Adjust the pH of the aqueous phase to optimize the partitioning of teicoplanin into the organic phase. A pH above 5.0 has been shown to be effective for reactive extraction.[5] - Use an appropriate extraction solvent. N-butanol has demonstrated a high partition coefficient for teicoplanin.[5] |

High Matrix Effects in LC-MS/MS Analysis

Problem: I am observing significant signal suppression or enhancement for this compound in my LC-MS/MS analysis.

| Potential Cause | Troubleshooting Steps |

| Co-elution of Endogenous Interferences | - Optimize the chromatographic gradient to improve the separation of teicoplanin from matrix components. - Enhance the sample clean-up procedure. If using protein precipitation, consider incorporating a subsequent SPE or LLE step. |

| Insufficient Sample Clean-up | - For SPE, ensure all steps (conditioning, equilibration, washing, and elution) are properly executed. The wash step is critical for removing interferences. - For protein precipitation, ensure complete removal of the protein pellet before transferring the supernatant. |

| Phospholipid Contamination | - If working with plasma or serum, phospholipids are a common source of matrix effects. Use a phospholipid removal plate or a specific SPE sorbent designed for phospholipid depletion. |

Poor Peak Shape in HPLC

Problem: My chromatogram for this compound shows broad or tailing peaks.

| Potential Cause | Troubleshooting Steps |

| Sub-optimal Mobile Phase Composition | - Adjust the organic modifier (acetonitrile or methanol) percentage in the mobile phase. - Optimize the pH of the aqueous component of the mobile phase. - The addition of a small amount of an ion-pairing agent might improve peak shape for the different teicoplanin components. |

| Column Contamination or Degradation | - Flush the column with a strong solvent to remove any adsorbed contaminants. - If the problem persists, the column may be degraded and require replacement. |

| Sample Solvent Mismatch | - Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase to avoid peak distortion. |

Quantitative Data Summary

Table 1: Comparison of Different Sample Preparation Methods for Teicoplanin Quantification

| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation | Liquid-Liquid Extraction (LLE) |

| Reported Recovery | >90%[1][5] | Method dependent | ~100% (Reactive Extraction)[5] |

| Linearity Range | 5 - 55 µg/mL[1] | 1.56 - 100 mg/L[2] | N/A |

| Limit of Detection (LOD) | <0.06 µg/mL[1] | 0.33 mg/L[2] | N/A |

| Limit of Quantification (LOQ) | N/A | 1.00 mg/L[2] | N/A |

| Key Advantages | High purity of final extract, good recovery | Simple, fast, and inexpensive | High recovery under optimized conditions |

| Key Disadvantages | More time-consuming and costly than PPT | Less effective at removing interferences | Can be labor-intensive, requires solvent optimization |

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Teicoplanin in Serum

This protocol is a general guideline based on commonly used methods.[1]

-

Sample Pre-treatment: To 1 mL of serum, add a suitable internal standard.

-

SPE Cartridge Conditioning: Condition an Oasis HLB cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated serum sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

-

Elution: Elute the teicoplanin and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC or LC-MS/MS analysis.